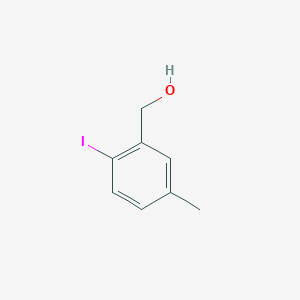

(2-Iodo-5-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-iodo-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKJTVRIVOAEPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Iodo-5-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable and accessible protocol for the laboratory-scale synthesis of (2-Iodo-5-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-stage process: the preparation of the precursor aldehyde, 2-iodo-5-methylbenzaldehyde, followed by its reduction to the target alcohol.

Chemical Properties and Data

The key physical and chemical properties of the target compound and its immediate precursor are summarized below.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 220991-50-4 |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| Purity | Typically ≥98% |

Table 2: Physicochemical Data of 2-Iodo-5-methylbenzaldehyde

| Property | Value |

| Molecular Formula | C₈H₇IO |

| Molecular Weight | 245.95 g/mol |

| Appearance | Solid |

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-iodo-5-methylbenzaldehyde. The second step is the selective reduction of the aldehyde functional group to a primary alcohol.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Iodo-5-methylbenzaldehyde

This protocol outlines a plausible route to the aldehyde precursor, starting from commercially available materials. A common method for introducing iodine into an aromatic ring is through a Sandmeyer reaction on the corresponding aniline derivative.

Materials and Reagents:

-

2-Amino-5-methylbenzoic acid

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

A suitable reducing agent for the carboxylic acid to aldehyde conversion (e.g., Diisobutylaluminium hydride - DIBAL-H) or an oxidizing agent if starting from the corresponding alcohol.

Procedure:

-

Diazotization: 2-Amino-5-methylbenzoic acid is suspended in a cooled solution of hydrochloric acid. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.

-

Iodination (Sandmeyer Reaction): A solution of potassium iodide is then added to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to complete the reaction.

-

Work-up and Purification of Carboxylic Acid: After cooling, the reaction is quenched with sodium thiosulfate to remove any excess iodine. The crude 2-iodo-5-methylbenzoic acid is then extracted with an organic solvent like diethyl ether, washed, dried over sodium sulfate, and the solvent is removed under reduced pressure.

-

Conversion to Aldehyde: The resulting 2-iodo-5-methylbenzoic acid can be converted to 2-iodo-5-methylbenzaldehyde. This can be achieved through reduction of the carboxylic acid to the alcohol followed by oxidation, or more directly by partial reduction using a reagent like DIBAL-H.

Part 2: Synthesis of this compound

This protocol details the reduction of 2-iodo-5-methylbenzaldehyde to the target alcohol using sodium borohydride, a mild and selective reducing agent.

Materials and Reagents:

-

2-Iodo-5-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-iodo-5-methylbenzaldehyde in 95% ethanol. Cool the solution in an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride in small portions to the cooled solution. The reaction is exothermic. After the addition is complete, allow the reaction to stir for an additional 15-30 minutes.

-

Quenching and Work-up: Add water to quench the excess sodium borohydride. The product can then be extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the reduction of 2-iodo-5-methylbenzaldehyde.

Caption: Workflow for the reduction of 2-iodo-5-methylbenzaldehyde.

Concluding Remarks

The described synthetic protocol provides a clear and effective method for the preparation of this compound. The procedures utilize standard laboratory techniques and readily available reagents. As with all chemical syntheses, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood. Characterization of the final product by techniques such as NMR spectroscopy and mass spectrometry is recommended to confirm its identity and purity.

An In-depth Technical Guide to (2-Iodo-5-methylphenyl)methanol for Researchers and Drug Development Professionals

(2-Iodo-5-methylphenyl)methanol , a substituted aromatic alcohol, serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules relevant to pharmaceutical and materials science research. Its strategic placement of iodo, methyl, and hydroxymethyl functional groups on the phenyl ring allows for a variety of chemical transformations, making it a valuable intermediate for drug discovery and development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 220991-50-4 | [CymitQuimica] |

| Molecular Formula | C₈H₉IO | [Synthonix] |

| Molecular Weight | 248.06 g/mol | [CymitQuimica, Synthonix] |

| Purity (typical) | ≥98% | [CymitQuimica, Synthonix] |

| Appearance | Not specified (likely a solid or oil) | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

A common and effective synthetic route to this compound involves a two-step process starting from 2-amino-5-methylbenzoic acid. The first step is a Sandmeyer-type reaction to replace the amino group with an iodine atom, followed by the reduction of the carboxylic acid to a primary alcohol.

Experimental Protocols

Step 1: Synthesis of 2-Iodo-5-methylbenzoic acid

This procedure is adapted from established methods for the iodination of anthranilic acid derivatives.[1][2]

-

Materials:

-

2-Amino-5-methylbenzoic acid

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Acetone

-

Water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Chloroform (CHCl₃) or other suitable organic solvent

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

-

-

Procedure:

-

A solution of sodium nitrite in water is added dropwise to a cooled (0 °C) solution of 2-amino-5-methylbenzoic acid in a mixture of water, acetone, and concentrated hydrochloric acid.[2]

-

The mixture is stirred at 0 °C for a specified period (e.g., 2 hours) to ensure complete diazotization.[2]

-

A solution of potassium iodide is then added to the reaction mixture.[2]

-

The reaction is stirred at low temperature before being heated to drive the reaction to completion.[2]

-

After cooling, the reaction is worked up by extraction with an organic solvent like chloroform.[2]

-

The organic layer is washed with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a water wash.[2]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[2]

-

The crude product is purified by silica gel column chromatography to yield pure 2-iodo-5-methylbenzoic acid.[2]

-

Step 2: Reduction of 2-Iodo-5-methylbenzoic acid to this compound

The carboxylic acid can be selectively reduced to the corresponding primary alcohol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).[1] A general procedure using LiAlH₄ is as follows:

-

Materials:

-

2-Iodo-5-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (dilute aqueous solution)

-

Sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

-

-

Procedure:

-

A solution of 2-iodo-5-methylbenzoic acid in an anhydrous ether (like diethyl ether or THF) is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential slow addition of water, followed by a dilute aqueous solution of a base (like sodium hydroxide), and then more water.

-

The resulting precipitate (aluminum salts) is filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound.

-

Further purification, if necessary, can be achieved by column chromatography or recrystallization.

-

Spectroscopic Data

While specific, authenticated spectra for this compound are not widely published, typical spectroscopic features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the methylene protons of the alcohol, and the hydroxyl proton. The aromatic signals would be split according to their coupling with neighboring protons. The methyl group would appear as a singlet, and the methylene protons as a singlet or a doublet depending on the coupling with the hydroxyl proton (which can sometimes be a broad singlet).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight carbon atoms in the molecule, including the iodinated aromatic carbon, the other aromatic carbons, the methyl carbon, and the methylene carbon.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C-O stretching of the primary alcohol would appear in the 1000-1050 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the reactivity of its aryl iodide and alcohol functionalities. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.

Key Reactions for Molecular Elaboration

-

Suzuki Coupling: The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a biaryl linkage. This is a powerful method for constructing complex molecular scaffolds found in many biologically active compounds, including kinase inhibitors.

-

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The resulting aryl-alkyne products are valuable intermediates for the synthesis of various heterocyclic compounds and natural products.

-

Heck Reaction: The palladium-catalyzed reaction with an alkene introduces a vinyl group at the position of the iodine atom. This reaction is useful for creating substituted styrenes and other unsaturated systems.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine, providing access to a wide range of aniline derivatives.

-

Esterification/Etherification: The primary alcohol group can be readily converted into esters or ethers, allowing for further functionalization and modification of the molecule's physicochemical properties, which is crucial for optimizing drug candidates.

Potential in Medicinal Chemistry

While specific drugs derived from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of therapeutic agents. The ability to readily form complex biaryl and heterocyclic systems makes it a valuable precursor for the synthesis of:

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature biaryl or related heterocyclic core structures, which can be accessed through Suzuki and other cross-coupling reactions starting from iodo-substituted precursors.

-

GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The scaffolds accessible from this compound are relevant for the development of novel ligands for these receptors.

-

Antiviral and Anticancer Agents: Aromatic and heterocyclic compounds are a hallmark of many antiviral and anticancer drugs. The synthetic versatility of this building block allows for the exploration of diverse chemical space in the search for new therapeutic agents. For instance, some iodo-substituted imidazole derivatives have shown in vitro cytotoxic effects against human breast cancer cell lines.[3]

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and development. Its accessibility through a straightforward synthetic route and the versatility of its iodo and hydroxyl groups make it an attractive starting material for the construction of complex molecular architectures. Further research into its reactions and the biological activities of its derivatives is likely to uncover new opportunities for the development of novel therapeutics.

References

An In-depth Technical Guide to (2-iodo-5-methylphenyl)methanol (CAS Number: 220991-50-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-iodo-5-methylphenyl)methanol, registered under CAS number 220991-50-4, is a halogenated aromatic alcohol. This document provides a comprehensive overview of its known chemical properties, synthesis, and its potential role as a key intermediate in the development of pharmacologically active compounds, particularly orexin receptor antagonists. While detailed biological activity data for this specific intermediate is limited in publicly available literature, this guide consolidates the existing information and outlines the experimental context in which it has been utilized.

Chemical Properties and Data

This compound is a substituted benzyl alcohol derivative. Its chemical structure features an iodine atom and a methyl group on the phenyl ring.

| Property | Value | Reference |

| CAS Number | 220991-50-4 | [1] |

| Molecular Formula | C₈H₉IO | [1] |

| Molecular Weight | 248.06 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically ≥98% | [1] |

| SMILES | Cc1cc(I)c(cc1)CO | |

| InChI Key | DZKJTVRIVOAEPH-UHFFFAOYSA-N |

Note: Some physical properties such as melting point, boiling point, and solubility are not consistently reported across public databases and would require experimental determination for definitive values.

Synthesis

A common synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.

Experimental Protocol: Reduction of 2-iodo-5-methylbenzoic acid

This protocol is based on general procedures for the reduction of carboxylic acids to alcohols using borane complexes.

Materials:

-

2-iodo-5-methylbenzoic acid

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Sodium Hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with 2-iodo-5-methylbenzoic acid (1.0 eq).

-

Dissolution: Anhydrous THF is added to dissolve the starting material. The solution is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: Borane dimethyl sulfide complex (approx. 1.1-1.5 eq) is added dropwise to the stirred solution via the dropping funnel. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to decompose any excess borane complex.

-

Work-up: The solvent is removed under reduced pressure. The residue is then partitioned between diethyl ether and 1 M NaOH solution. The aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

References

An In-depth Technical Guide on the Physical Properties of (2-Iodo-5-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Iodo-5-methylphenyl)methanol is a halogenated aromatic alcohol with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its physical and spectral properties is crucial for its effective utilization in research and development. This guide provides a summary of the known physical data for this compound, outlines detailed experimental protocols for the determination of its key physical and spectral characteristics, and presents a generalized workflow for the characterization of such novel compounds. Due to the limited availability of experimental data in published literature, this guide also draws comparisons with structurally related compounds to provide estimated properties.

Physical and Chemical Properties

Quantitative experimental data for this compound is not extensively available in the public domain. The following table summarizes the available information and provides context by comparing it with a structural isomer and the parent compound, 2-iodobenzyl alcohol.

| Property | This compound | (2-Iodo-4-methylphenyl)methanol (Isomer) | 2-Iodobenzyl alcohol (Parent Compound) |

| Molecular Formula | C₈H₉IO | C₈H₉IO | C₇H₇IO |

| Molecular Weight | 248.06 g/mol [1][2][3] | 248.06 g/mol [4] | 234.03 g/mol |

| CAS Number | 220991-50-4[1][2][3] | 126156-20-5 | 5159-41-1 |

| Melting Point | Data not available | Data not available | 89-92 °C |

| Boiling Point | Data not available | 302.7 ± 27.0 °C (Predicted) | Data not available |

| Density | Data not available | 1.8 ± 0.1 g/cm³ (Predicted) | Data not available |

| Purity | Typically ≥98% from commercial suppliers[1][2] | - | Typically ≥98% from commercial suppliers |

Experimental Protocols for Physical and Spectral Characterization

The following sections detail the standard methodologies for determining the key physical and spectral properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5]

-

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

-

Apparatus: NMR spectrometer (e.g., 500 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Procedure for ¹H and ¹³C NMR:

-

Approximately 5-20 mg of the sample is dissolved in about 0.6 mL of a suitable deuterated solvent in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS at 0 ppm).

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the aromatic protons, the benzylic CH₂ protons, the methyl protons, and the hydroxyl proton would be expected. The chemical shifts and coupling patterns would be indicative of their positions on the substituted benzene ring. For the related 2-iodobenzyl alcohol, the aromatic protons appear in the range of 7.01-7.83 ppm and the benzylic CH₂ protons are observed as a singlet at 4.69 ppm.[6]

-

¹³C NMR: Resonances for each unique carbon atom in the molecule would be observed. The chemical shifts would be influenced by the iodine, methyl, and hydroxymethyl substituents. For 2-iodobenzyl alcohol, the aromatic carbons resonate between 97.46 and 142.59 ppm, and the benzylic carbon appears at 69.28 ppm.[6]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Expected Absorption Bands:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

C-H stretching vibrations from the aromatic ring and the methyl and methylene groups in the region of 2850-3100 cm⁻¹.

-

C=C stretching vibrations from the aromatic ring around 1450-1600 cm⁻¹.

-

A C-O stretching vibration in the range of 1000-1260 cm⁻¹.

-

A C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).

-

Procedure:

-

A small amount of the sample is introduced into the ion source.

-

The sample is vaporized and then ionized.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

-

Expected Fragmentation:

-

The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight of the compound (248.06).

-

A prominent peak corresponding to the loss of an iodine atom ([M-I]⁺).

-

A peak corresponding to the tropylium ion or related aromatic fragments.

-

The mass spectrum of the related compound 2-iodo-4-methylphenol shows a molecular ion peak at m/z 234 and fragments corresponding to the loss of functional groups.[8]

-

Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectral characterization of a newly synthesized compound such as this compound.

Conclusion

While specific experimental data for this compound is sparse, this guide provides a comprehensive framework for its characterization based on standard analytical techniques. The detailed protocols and the characterization workflow offer a practical approach for researchers and drug development professionals working with this and other novel chemical entities. The comparison with related compounds provides a useful baseline for anticipating its physical and spectral properties. Further experimental investigation is warranted to fully elucidate the properties of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Synthonix, Inc > Benziodoxoles > this compound - [K88967] [synthonix.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Iodo-5-methylbenzoic acid | C8H7IO2 | CID 142941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Phenol, 2-iodo-4-methyl- [webbook.nist.gov]

Elucidation of (2-Iodo-5-methylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of (2-Iodo-5-methylphenyl)methanol. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a halogenated benzyl alcohol derivative. Its core structure consists of a benzene ring substituted with an iodine atom at position 2, a methyl group at position 5, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉IO | --INVALID-LINK-- |

| Molecular Weight | 248.06 g/mol | --INVALID-LINK-- |

| CAS Number | 220991-50-4 | --INVALID-LINK-- |

| SMILES | OCc1cc(C)ccc1I | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | - |

| Purity | Typically ≥98% | --INVALID-LINK-- |

Synthesis

A viable synthetic pathway to this compound involves a two-step process starting from 2-amino-5-methylbenzoic acid. The first step is an iodination reaction to form 2-iodo-5-methylbenzoic acid, which is subsequently reduced to the target benzyl alcohol.

Synthesis of 2-Iodo-5-methylbenzoic acid

This intermediate can be synthesized from 2-amino-5-methylbenzoic acid via a Sandmeyer-type reaction.

Experimental Protocol:

-

Diazotization: 2-Amino-5-methylbenzoic acid is suspended in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

-

Iodination: A solution of potassium iodide is then added to the diazonium salt solution. The mixture is stirred and may be gently warmed to facilitate the replacement of the diazonium group with iodine.

-

Work-up: The crude 2-iodo-5-methylbenzoic acid precipitates and is collected by filtration. It is then washed and can be further purified by recrystallization.

Reduction of 2-Iodo-5-methylbenzoic acid to this compound

The carboxylic acid functional group of the intermediate is reduced to a primary alcohol.

Experimental Protocol:

A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex like borane dimethyl sulfide (BH₃·SMe₂).

-

Reaction Setup: 2-Iodo-5-methylbenzoic acid is dissolved in a suitable anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: The reducing agent (e.g., a solution of BH₃·SMe₂ in THF) is added dropwise to the solution of the carboxylic acid, typically at 0 °C.

-

Reaction and Quenching: The reaction mixture is stirred, often allowing it to warm to room temperature, until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the slow addition of water or an acidic solution.

-

Work-up and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and, where available, experimental spectroscopic data for this compound and its key synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| This compound | -CH₃ | 2.3 - 2.4 | s |

| -CH₂OH | 4.6 - 4.8 | s | |

| Ar-H | 6.9 - 7.6 | m | |

| -OH | Variable | br s | |

| 2-Iodo-5-methylbenzoic acid | -CH₃ | 2.36 | s |

| Ar-H (H-3) | 7.84 | d | |

| Ar-H (H-4) | 7.02 | dd | |

| Ar-H (H-6) | 7.91 | d | |

| -COOH | >10 | br s |

Table 3: ¹³C NMR Data

| Compound | Carbon | Predicted Chemical Shift (δ, ppm) |

| This compound | -CH₃ | 20 - 22 |

| -CH₂OH | 65 - 70 | |

| Ar-C (quaternary) | 95 - 145 | |

| Ar-CH | 125 - 140 | |

| 2-Iodo-5-methylbenzoic acid | -CH₃ | ~21 |

| Ar-C (quaternary) | ~95, ~140, ~145 | |

| Ar-CH | ~129, ~132, ~140 | |

| -COOH | >170 |

Note: Predicted NMR data is based on computational models and analysis of similar structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (primary alcohol) | 1000 - 1085 | Strong |

| C-I Stretch | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Comments |

| 248 | [M]⁺ | Molecular ion |

| 231 | [M-OH]⁺ | Loss of hydroxyl radical |

| 230 | [M-H₂O]⁺ | Loss of water |

| 121 | [M-I]⁺ | Loss of iodine radical |

| 105 | [C₇H₅O]⁺ | Subsequent fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Workflow for Characterization

Caption: Workflow for the structural characterization of the synthesized compound.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the structural motifs present suggest potential areas for investigation.

-

Scaffold for Medicinal Chemistry: The iodinated phenyl ring provides a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

-

Potential as a Signaling Pathway Modulator: Aryl iodides and benzyl alcohol derivatives are present in a variety of biologically active molecules. The specific substitution pattern of this compound could lead to interactions with specific enzymes or receptors. Further biological screening is required to identify any such activities.

-

Precursor for Radiopharmaceuticals: The presence of an iodine atom allows for the potential development of radio-iodinated analogues for use in medical imaging (e.g., SPECT or PET) or targeted radiotherapy, should a relevant biological target be identified.

Signaling Pathway Hypothesis

Caption: Hypothetical interaction of a derivative with a biological pathway.

Conclusion

This technical guide provides a foundational understanding of this compound, including its synthesis and key analytical data for structural confirmation. While its specific biological role is yet to be fully elucidated, its chemical structure presents opportunities for its use as a versatile building block in the development of novel therapeutic agents and research tools. Further investigation into its biological activity is warranted to unlock its full potential in drug discovery and development.

Synthetic Pathways to (2-Iodo-5-methylphenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Iodo-5-methylphenyl)methanol, a key building block in the development of novel pharmaceutical agents and advanced materials. This document details the necessary starting materials, experimental procedures, and expected outcomes, presenting quantitative data in a clear, tabular format for easy comparison. Furthermore, a logical workflow of the principal synthetic pathway is visualized to facilitate understanding and implementation in a laboratory setting.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound involves a two-step process. This strategy begins with the synthesis of the key intermediate, 2-iodo-5-methylbenzoic acid, followed by its reduction to the target alcohol. This approach is favored for its relatively high yields and the commercial availability of the initial starting materials.

Quantitative Data Summary

The following table summarizes the quantitative data for the primary synthetic pathway, providing a clear comparison of the key reaction steps.

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |

| 1 | Diazotization and Iodination (Sandmeyer-type) | 2-Amino-5-methylbenzoic acid | NaNO₂, HCl, KI | 2-Iodo-5-methylbenzoic acid | 85% | >95% (after purification) |

| 2 | Reduction of Carboxylic Acid | 2-Iodo-5-methylbenzoic acid | BH₃·SMe₂ or NaBH₄/I₂ | This compound | High (typically >90%) | >98% (after purification)[1] |

Experimental Protocols

Detailed methodologies for the key experiments in the primary synthetic route are provided below. These protocols are based on established literature procedures and offer a reliable foundation for laboratory synthesis.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic acid via Sandmeyer-type Reaction

This procedure details the conversion of 2-amino-5-methylbenzoic acid to 2-iodo-5-methylbenzoic acid.

Materials:

-

2-Amino-5-methylbenzoic acid (5-methyl-anthranilic acid)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Chloroform

-

Sodium Sulfate (Na₂SO₄)

-

Water

-

Acetone (optional, as a co-solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, suspend 2-amino-5-methylbenzoic acid (e.g., 3.72 mmol) in a mixture of water, acetone, and concentrated HCl.[2] Stir the suspension for 15-20 minutes at 0°C.

-

Slowly add a solution of sodium nitrite (e.g., 7.44 mmol) in water dropwise to the stirred suspension, maintaining the temperature at 0°C.[2] Continue stirring for an additional 2 hours at this temperature to ensure the complete formation of the diazonium salt.

-

In a separate beaker, prepare a solution of potassium iodide (e.g., 7.44 mmol) in water.

-

Add the potassium iodide solution dropwise to the diazonium salt solution. The temperature may be allowed to rise to 5-10°C during this addition.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at reflux (or up to 90°C) for a short period (e.g., 10 minutes to 2 hours) to ensure the complete substitution of the diazonium group.[2]

-

Cool the reaction mixture and add a solution of sodium thiosulfate to quench any remaining iodine until the yellow color of the solution dissipates.

-

Extract the product with an organic solvent such as diethyl ether or chloroform.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-iodo-5-methylbenzoic acid.

-

The crude product can be further purified by recrystallization or silica gel column chromatography to yield a colorless or light-brown solid.[2] An 85% yield has been reported for this transformation.[2]

Step 2: Reduction of 2-Iodo-5-methylbenzoic acid to this compound

This protocol describes the reduction of the carboxylic acid to the corresponding primary alcohol. Two effective reducing agents for this transformation are borane dimethyl sulfide complex (BH₃·SMe₂) and a combination of sodium borohydride and iodine.

Method A: Using Borane Dimethyl Sulfide Complex (BH₃·SMe₂)

Materials:

-

2-Iodo-5-methylbenzoic acid

-

Borane dimethyl sulfide complex (BH₃·SMe₂)

-

Dry Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Aqueous Sodium Carbonate (Na₂CO₃) solution

-

Diethyl ether (Et₂O)

-

Water

Procedure:

-

Dissolve 2-iodo-5-methylbenzoic acid (1.00 equiv) in dry THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add borane dimethyl sulfide complex (1.20 equiv) dropwise to the solution over a period of 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours or until the reaction is complete as monitored by TLC.

-

Cool the mixture back to 0°C and cautiously add methanol to quench the excess borane.

-

Slowly add a 1 M aqueous solution of sodium carbonate.

-

Dilute the mixture with water and extract the product with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to afford this compound.

Method B: Using Sodium Borohydride and Iodine

Materials:

-

2-Iodo-5-methylbenzoic acid

-

Sodium Borohydride (NaBH₄)

-

Iodine (I₂)

-

Dry Tetrahydrofuran (THF)

-

3 M Hydrochloric Acid (HCl)

-

Water

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-iodo-5-methylbenzoic acid in dry THF.

-

Cool the solution to 0°C and add sodium borohydride (approximately 2.9 equiv) portion-wise.

-

In a separate flask, prepare a solution of iodine (approximately 0.75 equiv) in dry THF.

-

Slowly add the iodine solution to the reaction mixture over several hours while maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C and carefully add water to quench the reaction.

-

Acidify the mixture to pH 2 by the slow addition of 3 M HCl.

-

Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic pathway from 2-amino-5-methylbenzoic acid to the final product, this compound.

Caption: Primary synthetic route to this compound.

Alternative Synthetic Approaches

While the reduction of 2-iodo-5-methylbenzoic acid is the most common route, other potential pathways exist. One such alternative involves the reduction of 2-iodo-5-methylbenzaldehyde. This aldehyde can be prepared from precursors like 2-iodo-5-methyltoluene through oxidation. The subsequent reduction of the aldehyde to the primary alcohol is a standard transformation that can be readily achieved using mild reducing agents like sodium borohydride. However, detailed experimental protocols and yield data for this specific multi-step sequence are less frequently reported in the literature.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the described procedures for their specific laboratory conditions and scale.

References

Unveiling (2-Iodo-5-methylphenyl)methanol: A Technical Guide to its Synthesis and Significance

(2-Iodo-5-methylphenyl)methanol , a halogenated aromatic alcohol, serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug development. Its strategic placement of iodo and methyl groups on the phenyl ring offers versatile handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

While a definitive seminal publication marking the initial discovery of this compound is not readily apparent in a singular, landmark paper, its emergence is intrinsically linked to the broader development of synthetic methodologies for halogenated aromatic compounds. The synthesis of such molecules has been a cornerstone of organic chemistry for over a century, driven by their utility as precursors in cross-coupling reactions and as key pharmacophores in drug candidates. The preparation of this compound likely arose from the need for specifically substituted phenyl structures in the synthesis of larger, more complex target molecules within academic and industrial research laboratories. Its history is therefore one of practical application and iterative refinement of synthetic routes rather than a singular moment of discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 220991-50-4[1] |

| Molecular Formula | C₈H₉IO[1] |

| Molecular Weight | 248.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

Synthetic Protocols

The most common and well-established method for the synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2-iodo-5-methylbenzoic acid.

Synthesis of this compound via Reduction of 2-Iodo-5-methylbenzoic Acid

This two-step process begins with the synthesis of the precursor, 2-iodo-5-methylbenzoic acid, followed by its reduction to the target alcohol.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid

The synthesis of 2-iodo-5-methylbenzoic acid can be achieved from commercially available starting materials such as 2-amino-5-methylbenzoic acid or 3-methylbenzoic acid. A common laboratory-scale preparation involves the diazotization of 2-amino-5-methylbenzoic acid followed by a Sandmeyer-type reaction with potassium iodide.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, suspend 2-amino-5-methylbenzoic acid in a solution of hydrochloric acid and water.

-

Slowly add a solution of sodium nitrite in water to the cooled suspension while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction.

-

Cool the mixture and collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any residual iodine.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-iodo-5-methylbenzoic acid.

Step 2: Reduction of 2-Iodo-5-methylbenzoic Acid to this compound

The carboxylic acid functional group of 2-iodo-5-methylbenzoic acid is selectively reduced to a primary alcohol using a suitable reducing agent, most commonly a borane complex.

Experimental Protocol:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-iodo-5-methylbenzoic acid in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess borane by the slow addition of methanol or water.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by column chromatography on silica gel if necessary.

Below is a diagram illustrating the synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from the reactivity of its functional groups. The aryl iodide moiety is particularly valuable as it readily participates in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the rapid diversification of molecular scaffolds.

The primary alcohol group can be easily oxidized to the corresponding aldehyde or carboxylic acid, or can be converted to various ethers and esters, providing another point for molecular elaboration. The methyl group can also be a site for further functionalization, although it is generally less reactive.

The combination of these features makes this compound a key intermediate in the synthesis of a variety of biologically active molecules, including but not limited to, enzyme inhibitors, receptor antagonists, and anti-cancer agents.

Below is a diagram illustrating the key chemical transformations of this compound.

Caption: Key reactions of this compound.

Conclusion

This compound is a synthetically versatile and commercially available building block that plays a significant role in the field of organic synthesis, particularly in the development of new pharmaceutical agents. Its straightforward preparation from readily available precursors and the diverse reactivity of its functional groups ensure its continued importance in both academic research and industrial drug discovery programs. This guide has provided a detailed overview of its synthesis and applications, offering a valuable resource for scientists working at the forefront of chemical and pharmaceutical research.

References

(2-Iodo-5-methylphenyl)methanol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical information regarding the chemical compound (2-Iodo-5-methylphenyl)methanol, intended for use by professionals in research and development.

Chemical Identity and Properties

This compound is a substituted aromatic alcohol. Its chemical structure consists of a benzene ring with an iodine atom, a methyl group, and a hydroxymethyl group as substituents.

Table 1: Molecular Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₉IO[1][2][3][4] |

| Molecular Weight | 248.06 g/mol [1][3][4][5] |

| CAS Number | 220991-50-4[1][2][3][5] |

Experimental Protocols

A generalized experimental protocol for the quality control of this compound is outlined below. This is a representative procedure and may require optimization based on specific experimental contexts.

2.1. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL. Serial dilutions are made to generate a calibration curve.

-

Procedure: 10 µL of the sample solution is injected into the HPLC system. The retention time and peak area are recorded. Purity is determined by comparing the area of the main peak to the total area of all peaks.

2.2. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure for ¹H NMR: The sample is dissolved in CDCl₃. The ¹H NMR spectrum is acquired to confirm the presence and integration of protons corresponding to the methyl, hydroxymethyl, and aromatic ring hydrogens.

-

Procedure for ¹³C NMR: The ¹³C NMR spectrum is acquired to confirm the presence of the eight distinct carbon atoms in the molecule.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the analysis and quality control of a chemical compound like this compound.

Caption: Quality control workflow for this compound.

References

Solubility Profile of (2-Iodo-5-methylphenyl)methanol: A Technical Guide

Disclaimer: This document provides a technical overview of the solubility of (2-Iodo-5-methylphenyl)methanol. It is important to note that a comprehensive search of available scientific literature did not yield specific quantitative experimental solubility data for this compound. The information presented herein is based on the established physicochemical properties of structurally analogous compounds, namely benzyl alcohol and other aryl halides, in conjunction with fundamental principles of chemical solubility. The quantitative data provided for benzyl alcohol should be regarded as an estimation of the solubility behavior of this compound and not as experimentally verified values for the target compound.

Core Section: Understanding the Solubility of this compound

This compound is a substituted aromatic alcohol. Its solubility characteristics are governed by the collective influence of its constituent functional groups: the polar hydroxyl (-OH) group and the larger, more nonpolar iodinated methylphenyl moiety. The hydroxyl group imparts the capacity for hydrogen bonding, which is expected to promote solubility in polar protic solvents. Conversely, the nonpolar character of the substituted benzene ring suggests an affinity for nonpolar and weakly polar aprotic solvents via London dispersion forces and dipole-dipole interactions.

In accordance with the principle of "like dissolves like," this compound is anticipated to be soluble in a variety of common organic solvents. The general solubility of aryl halides in organic media is well-established. The introduction of a methanol group is likely to enhance the compound's polarity in comparison to a simple aryl halide.

Predicted Solubility Profile

A qualitative prediction of the solubility of this compound across different solvent classes is as follows:

-

Polar Protic Solvents (e.g., Alcohols): High solubility is predicted due to the potential for hydrogen bond formation between the solute's hydroxyl group and the solvent molecules.

-

Polar Aprotic Solvents (e.g., Ketones, Esters, Ethers): Good to moderate solubility is expected, driven by dipole-dipole interactions between the polar functionalities of the solute and the solvent.

-

Nonpolar Solvents (e.g., Alkanes, Aromatic Hydrocarbons): Moderate to low solubility is anticipated. While the aromatic ring of the solute will interact favorably with aromatic solvents, the presence of the polar hydroxyl group will likely limit solubility in highly nonpolar environments.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted, facilitated by compatible dipole-dipole interactions.

Estimated Quantitative Solubility Data

In the absence of experimental data for this compound, the following table presents the solubility of its parent compound, benzyl alcohol, in a range of organic solvents. This information can be used to approximate the solubility of the target compound, bearing in mind that the iodo and methyl substituents will modify the actual values.

| Solvent Category | Solvent Name | Molecular Formula | Solubility of Benzyl Alcohol |

| Alcohols | Methanol | CH₃OH | Miscible[1] |

| Ethanol | C₂H₅OH | Miscible[1][2] | |

| 2-Propanol | C₃H₈O | Miscible | |

| Ethers | Diethyl ether | (C₂H₅)₂O | Miscible[1][2] |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | |

| Esters | Ethyl acetate | C₄H₈O₂ | Soluble |

| Ketones | Acetone | C₃H₆O | Miscible[1] |

| Halogenated | Dichloromethane | CH₂Cl₂ | Soluble |

| Chloroform | CHCl₃ | Miscible[1] | |

| Aromatic | Benzene | C₆H₆ | Soluble[1] |

| Toluene | C₇H₈ | Soluble | |

| Other | Dimethyl sulfoxide (DMSO) | C₂H₆OS | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble |

Experimental Protocol for Solubility Determination

The isothermal equilibrium method is a standard and reliable technique for experimentally determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment:

-

This compound (solute)

-

High-purity organic solvents

-

Analytical balance

-

Scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Calibrated volumetric flasks and micropipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the chosen organic solvent within a sealed vial.

-

Equilibration: The vials are placed in a constant temperature environment (e.g., an orbital shaker or water bath) and agitated for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

-

Phase Separation: Following equilibration, the samples are allowed to stand at a constant temperature to permit the sedimentation of the excess solid. For finer suspensions, centrifugation at a controlled temperature can be employed to achieve a clear separation of the solid and liquid phases.

-

Sample Analysis: A precise aliquot of the clear supernatant (the saturated solution) is carefully withdrawn. This sample is then accurately diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument. The concentration of this compound in the diluted sample is then determined using a validated HPLC or GC method.

-

Calculation of Solubility: The solubility of the compound is calculated from the experimentally determined concentration in the saturated solution and is typically expressed in units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Visualizations

Experimental Workflow

The procedural steps for the experimental determination of solubility are outlined in the following workflow diagram.

Caption: A flowchart of the isothermal equilibrium method for solubility determination.

Conceptual Relationships in Solubility

No specific signaling pathways involving this compound were identified. However, as a substituted benzyl alcohol, it is plausible that it could undergo metabolic oxidation in biological systems, analogous to the metabolism of benzyl alcohol.

The following diagram illustrates the logical relationships between the structural features of a substituted benzyl alcohol and its resulting solubility.

Caption: A diagram showing how structural features of a substituted benzyl alcohol influence its solubility.

For precise and accurate quantitative solubility data for this compound, it is imperative that experimental determinations, such as the protocol detailed in this guide, are performed.

References

Technical Guide: (2-Iodo-5-methylphenyl)methanol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (2-Iodo-5-methylphenyl)methanol, a key building block in organic synthesis and drug discovery. This document outlines its chemical and physical properties, commercial availability, detailed synthesis protocols, and potential applications, with a focus on providing practical information for laboratory use.

Chemical Properties and Commercial Availability

This compound is a halogenated benzyl alcohol derivative. Its structure, featuring both an iodo and a methyl substituent on the phenyl ring, makes it a versatile intermediate for introducing the 2-iodo-5-methylbenzyl moiety into more complex molecules. This compound is readily available from several commercial suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 220991-50-4 | [1][2] |

| Molecular Formula | C₈H₉IO | [2] |

| Molecular Weight | 248.06 g/mol | [1] |

| Purity | Typically ≥97% - 98% | [1] |

| Appearance | Not explicitly stated, likely a solid | - |

| Melting Point | Data not available in searched sources | - |

| Boiling Point | Data not available in searched sources | - |

| Solubility | Data not available in searched sources | - |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| CymitQuimica | 98% | 100mg, 250mg, 1g |

| Synthonix | 98% | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details |

| Laibo Chem | Inquire for details | 1g |

| ChemScene | ≥97% | Inquire for details |

This is not an exhaustive list. Researchers should inquire with suppliers for the most current information on availability and pricing.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂OH), and the methyl protons (CH₃). The integration and splitting patterns will be consistent with the substitution pattern of the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms in the molecule, including the iodinated and methyl-substituted aromatic carbons, the benzylic carbon, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H and C=C stretching and bending vibrations of the aromatic ring will also be present. The C-I stretching vibration is expected in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the hydroxyl radical, and cleavage of the benzyl group.

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound based on a literature procedure.[3] This multi-step synthesis starts from commercially available 2-amino-5-methylbenzoic acid.

Synthesis of 2-Iodo-5-methylbenzoic Acid

-

Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable acidic solution (e.g., aqueous HCl) at 0 °C.

-

Add a solution of sodium nitrite (NaNO₂) (typically 1.1-1.5 eq) dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 1.5 hours) to ensure complete formation of the diazonium salt.

-

Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) (typically 5.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., overnight).

-

Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude 2-iodo-5-methylbenzoic acid by a suitable method such as recrystallization or column chromatography.

Reduction of 2-Iodo-5-methylbenzoic Acid to this compound

-

Reduction: Dissolve the purified 2-iodo-5-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add a reducing agent. A common and effective reducing agent for this transformation is borane dimethyl sulfide complex (BH₃·SMe₂) (typically 1.2 eq).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (e.g., 16 hours), as monitored by a suitable technique like TLC.

-

Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by an aqueous base (e.g., 1 M NaOH).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

Purification: Purify the final product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the iodo-substituent makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical compounds.

The benzyl alcohol functionality can be further manipulated. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formation. This dual reactivity allows for the incorporation of the 2-iodo-5-methylphenyl motif into a wide range of molecular scaffolds.

While no specific signaling pathway directly involving this compound has been identified in the searched literature, its utility as a synthetic intermediate suggests its potential role in the development of novel therapeutic agents targeting various biological pathways. For example, substituted biaryl structures, which can be synthesized using this compound via Suzuki coupling, are common motifs in many biologically active molecules.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic workflow for this compound.

The following diagram illustrates a potential application of this compound in a Suzuki cross-coupling reaction, a common strategy in drug discovery for creating biaryl structures.

Caption: Suzuki coupling with this compound.

References

(2-Iodo-5-methylphenyl)methanol: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for (2-Iodo-5-methylphenyl)methanol was not available at the time of writing. All handling of this chemical should be conducted by trained personnel in a controlled laboratory environment.

Executive Summary

This compound, a substituted aromatic alcohol, presents a significant potential for health hazards. Based on the toxicological profiles of its structural components—an iodinated phenyl ring and a benzyl alcohol moiety—this compound should be handled as a hazardous substance. Primary concerns include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory tract irritation. This guide provides a comprehensive overview of the presumed hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, an inferred classification can be derived from analogous compounds.

Inferred GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

This classification is based on the known hazards of iodo-substituted aromatic compounds and benzyl alcohols.

Toxicological Data Summary

Quantitative toxicological data for this compound is not available. The following table summarizes data for related compounds to provide a basis for risk assessment.

| Compound | CAS Number | LD50 Oral (rat) | Other Relevant Data |

| Benzyl Alcohol | 100-51-6 | 1230 mg/kg[1] | Harmful by inhalation and skin contact.[1] Causes severe eye irritation.[1] |

| Iodine | 7553-56-2 | Not applicable | Highly toxic and corrosive.[2] Severe irritant to eyes and respiratory tract.[3] |

| Methanol | 67-56-1 | - | Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes damage to organs (eyes, central nervous system).[4] |

Experimental Protocols: Safe Handling of a Hazardous Chemical Powder

The following is a generic protocol for the safe handling of a powdered chemical like this compound.

4.1. Personal Protective Equipment (PPE)

-

Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn and buttoned.

-

Respiratory Protection: If handling outside of a certified chemical fume hood, a NIOSH-approved respirator is required.

4.2. Weighing and Aliquoting

-

Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.

-

Use a dedicated, clean weighing vessel.

-

Carefully transfer the desired amount of the compound using a clean spatula.

-

Avoid creating dust. If dust is generated, gently clean the area with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

-

Close the container tightly immediately after use.

4.3. Dissolution

-

Add the solvent to the vessel containing the weighed compound slowly.

-

If necessary, use a magnetic stirrer or sonicator to aid dissolution.

-

Ensure the vessel is appropriately capped or covered during dissolution to prevent solvent evaporation and potential aerosolization of the compound.

Diagrams

Personal Protective Equipment (PPE) Workflow

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Spill Response Logic

Caption: Decision-making process for responding to a chemical spill.

Storage and Disposal

6.1. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage area should be clearly marked with the appropriate hazard warnings.

6.2. Disposal

-

Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

7.1. In Case of Skin Contact

-

Immediately flush the affected area with copious amounts of water for at least 15 minutes.

-

Remove contaminated clothing and shoes.

-

Seek immediate medical attention.

7.2. In Case of Eye Contact

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.

7.3. In Case of Inhalation

-

Move the individual to fresh air.

-

If breathing is difficult, provide oxygen.

-

If not breathing, give artificial respiration.

-

Seek immediate medical attention.

7.4. In Case of Ingestion

-

Do NOT induce vomiting.

-

Rinse mouth with water.

-

Never give anything by mouth to an unconscious person.

-

Seek immediate medical attention.

References

In-Depth Technical Guide: Stability and Storage Conditions for 2-Iodo-5-methylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-iodo-5-methylbenzyl alcohol. Due to the limited availability of specific stability data for this compound, this guide draws upon information from closely related analogs, particularly 2-iodobenzyl alcohol and benzyl alcohol, as well as established principles of organic chemistry and pharmaceutical stability testing.

Physicochemical Properties and General Stability

2-Iodo-5-methylbenzyl alcohol is an aromatic primary alcohol. The presence of the iodobenzyl functional group suggests potential sensitivity to light, heat, and oxidation. The general stability of this compound is influenced by the inherent reactivity of the benzyl alcohol moiety and the carbon-iodine bond.

Table 1: Physicochemical and General Stability Information for 2-Iodobenzyl Alcohol (as an analog)

| Property | Value | Source |

| Appearance | White to yellow or pinkish needle-like powder | [1] |

| Melting Point | 89-92 °C | [1][2] |

| Boiling Point | 145 °C at 10 mmHg | [1] |

| Solubility | Insoluble in water | [1] |

| Sensitivity | Light Sensitive | [1][3] |

| Storage Class | Combustible Solids | [2] |

Based on the data for the close analog 2-iodobenzyl alcohol, it is crucial to protect 2-iodo-5-methylbenzyl alcohol from light to prevent degradation.[1][3]

Recommended Storage Conditions

To ensure the long-term integrity and purity of 2-iodo-5-methylbenzyl alcohol, the following storage conditions are recommended:

-

Temperature: Store at room temperature.[1]

-

Atmosphere: Store in a tightly sealed container to protect from moisture and air.[1] The container should be kept in a dry environment.

-

Light: Store in a dark place, protected from light.[1][3] Amber glass vials or containers wrapped in aluminum foil are suitable.

-

Inert Gas: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Potential Degradation Pathways

While specific degradation pathways for 2-iodo-5-methylbenzyl alcohol have not been experimentally elucidated in the available literature, logical degradation routes can be predicted based on the chemistry of benzyl alcohols and aromatic iodides.

Oxidation